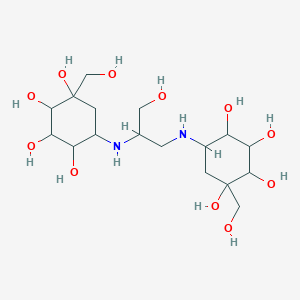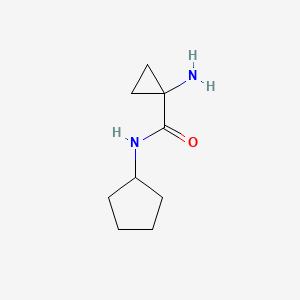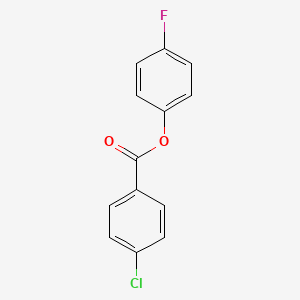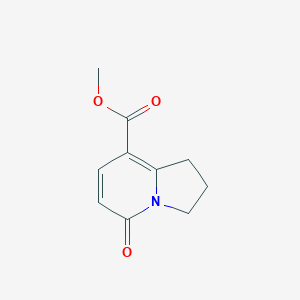![molecular formula C13H17BrO2 B12075895 1-[3-(5-Bromo-pentyloxy)-phenyl]-ethanone](/img/structure/B12075895.png)
1-[3-(5-Bromo-pentyloxy)-phenyl]-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[(5-Bromopentyl)oxy]phenyl}ethan-1-one is an organic compound with the molecular formula C13H17BrO2 It is a brominated derivative of phenyl ethanone, characterized by the presence of a bromopentyl group attached to the phenyl ring through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(5-Bromopentyl)oxy]phenyl}ethan-1-one typically involves the reaction of 3-hydroxyacetophenone with 5-bromopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the etherification process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(5-Bromopentyl)oxy]phenyl}ethan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The ethanone group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenyl ethanone derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
1-{3-[(5-Bromopentyl)oxy]phenyl}ethan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.
Material Science: Possible applications in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-{3-[(5-Bromopentyl)oxy]phenyl}ethan-1-one depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the carbonyl group undergoes changes in oxidation state, leading to the formation of different products.
Comparison with Similar Compounds
Similar Compounds
1-{3-[(5-Chloropentyl)oxy]phenyl}ethan-1-one: Similar structure with a chlorine atom instead of bromine.
1-{3-[(5-Iodopentyl)oxy]phenyl}ethan-1-one: Similar structure with an iodine atom instead of bromine.
1-{3-[(5-Methylpentyl)oxy]phenyl}ethan-1-one: Similar structure with a methyl group instead of bromine.
Uniqueness
1-{3-[(5-Bromopentyl)oxy]phenyl}ethan-1-one is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens or substituents may not facilitate as effectively. This makes it a valuable compound for targeted synthetic applications and research.
Properties
Molecular Formula |
C13H17BrO2 |
|---|---|
Molecular Weight |
285.18 g/mol |
IUPAC Name |
1-[3-(5-bromopentoxy)phenyl]ethanone |
InChI |
InChI=1S/C13H17BrO2/c1-11(15)12-6-5-7-13(10-12)16-9-4-2-3-8-14/h5-7,10H,2-4,8-9H2,1H3 |
InChI Key |
RYFASPQYYCSXMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)-1,3,5-triazin-2-one](/img/structure/B12075820.png)




![5-(4-Amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12075852.png)


![N-Cyclopropyl-4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B12075884.png)

![4-Tert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene;1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B12075891.png)
![1-[2-(4-Bromophenoxy)ethyl]piperidin-3-ol](/img/structure/B12075892.png)
